Micropeptin 478A

Descripción

Propiedades

Número CAS |

186368-49-0 |

|---|---|

Fórmula molecular |

C40H62ClN9O15S |

Peso molecular |

976.5 g/mol |

Nombre IUPAC |

[(2S)-3-[[(2R,5S,8S,11S,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-2-[(2R)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20+,21-,24-,25-,26-,28-,29+,30-,31-,32+/m0/s1 |

Clave InChI |

XQAUOXBHKXOGBQ-NXVVUEFESA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Micropeptin 478A; Micropeptin 478 A; Micropeptin 478-A; |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Micropeptin 478A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micropeptins are a class of cyclic depsipeptides produced by various genera of cyanobacteria, notably Microcystis.[1] These non-ribosomally synthesized peptides are characterized by the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue and an ester linkage.[2] The micropeptin family of compounds has garnered significant interest within the scientific community due to their diverse and potent biological activities, particularly as protease inhibitors.[1][3] This technical guide focuses on the discovery, isolation, and structural elucidation of a specific congener, Micropeptin 478A, a potent plasmin inhibitor.[4][5]

Discovery

This compound was first isolated from the cultured cyanobacterium Microcystis aeruginosa (strain NIES-478).[4][5] The discovery was part of a broader screening program for protease inhibitors from microalgae.[5] Plasmin, a serine protease that plays a crucial role in the regulation of blood coagulation, was the primary target for the screening assay.[4][5] The aqueous layer of an extract from this cyanobacterium showed potent plasmin inhibitory activity, leading to the isolation and characterization of this compound and its analogue, Micropeptin 478-B.[4]

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H61N9O15SCl | [5] |

| Appearance | Colorless amorphous powder | [5] |

| Pseudomolecular Ion (FABMS) | m/z 976/978 [M + H]+ | [5] |

| Plasmin Inhibition (IC50) | 0.1 µg/mL | [4][5] |

| Amino Acid Composition | 1 mol Thr, 1 mol Arg, 2 mol Ile | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound.

Cultivation of Microcystis aeruginosa (NIES-478)

Details on the specific growth media and culture conditions for Microcystis aeruginosa (NIES-478) were not provided in the primary discovery papers. However, general protocols for culturing cyanobacteria are widely available.[6]

Extraction and Isolation

The isolation of this compound followed a multi-step extraction and chromatographic purification process.

-

Extraction: Freeze-dried cells of M. aeruginosa (27.6 g) were extracted with 80% methanol.[4][5]

-

Solvent Partitioning: The methanol extract was partitioned between water and diethyl ether. The aqueous layer, which exhibited potent plasmin inhibitory activity, was then further extracted with n-butanol.[4][5]

-

Chromatographic Purification: The bioactive n-butanol extract was subjected to ODS (octadecylsilane) flash chromatography for further purification to yield pure this compound.[4]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) was used to determine the molecular weight and the presence of a chlorine atom. High-Resolution FABMS (HRFABMS) established the molecular formula.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR techniques, including 1H-1H COSY, HOHAHA, HMBC, and NOESY, were employed to determine the sequence of amino acids and other structural features.[4]

-

Chemical Degradation and Analysis:

Biological Activity Assay

The inhibitory activity of this compound against plasmin was determined using a standard in vitro enzyme inhibition assay. The concentration of the peptide required to inhibit 50% of the enzyme's activity (IC50) was calculated.[4][5]

Visualizations

Isolation Workflow for this compound

Caption: Isolation workflow for this compound.

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This compound stands out as a potent inhibitor of the serine protease plasmin. The methodologies outlined in this guide for its discovery, isolation, and characterization provide a solid framework for researchers working on the identification and development of novel bioactive compounds from cyanobacterial sources. The unique structure and potent activity of this compound underscore the potential of cyanobacterial metabolites as leads for drug discovery, particularly in the context of cardiovascular diseases where plasmin activity is a key factor.[4][5] Further investigation into the therapeutic potential and mechanism of action of this compound and related compounds is warranted.

References

- 1. Frontiers | Recent Advances in Exploration and Biotechnological Production of Bioactive Compounds in Three Cyanobacterial Genera: Nostoc, Lyngbya, and Microcystis [frontiersin.org]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyanosite Experimental Protocols [cyanosite.bio.purdue.edu]

Microcystis aeruginosa: A Prolific Source of the Bioactive Depsipeptide Micropeptin 478A

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The freshwater cyanobacterium Microcystis aeruginosa is a well-documented producer of a diverse array of bioactive secondary metabolites, including the potent protease inhibitor Micropeptin 478A. This cyclic depsipeptide has garnered significant interest within the scientific community due to its specific inhibitory action against plasmin, a key serine protease involved in blood coagulation. This technical guide provides a comprehensive overview of Microcystis aeruginosa as a source of this compound, detailing its isolation, structural characterization, and biological activity. The document includes detailed experimental protocols and quantitative data to support researchers and drug development professionals in harnessing the therapeutic potential of this natural product.

Introduction

Cyanobacterial blooms, often dominated by species such as Microcystis aeruginosa, are increasingly recognized as vast reservoirs of novel natural products with significant pharmacological potential.[1] Among the diverse classes of compounds produced, the micropeptins represent a family of cyclic depsipeptides characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2][3] These molecules are known for their potent and often specific inhibition of serine proteases, making them attractive candidates for drug discovery programs.[4][5]

This compound, isolated from Microcystis aeruginosa (strain NIES-478), is a notable member of this family. It exhibits potent inhibitory activity against plasmin, a serine protease crucial in fibrinolysis and implicated in cardiovascular diseases.[4] This specificity, with a lack of inhibition against other proteases like trypsin, thrombin, papain, chymotrypsin, and elastase at significant concentrations, underscores its potential as a lead compound for therapeutic development.[4] This guide consolidates the current knowledge on this compound, providing a technical framework for its study and exploitation.

Biosynthesis of Micropeptins in Microcystis aeruginosa

The biosynthesis of micropeptins, like many other cyanobacterial peptides, is attributed to non-ribosomal peptide synthetase (NRPS) or NRPS/polyketide synthase (PKS) hybrid pathways.[6] This enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and the formation of complex cyclic structures, which are not achievable through ribosomal protein synthesis.[6] The structural diversity observed within the micropeptin class arises from the modular nature of the NRPS enzymes, which can vary in their domain organization and substrate specificity across different Microcystis strains.[7][8]

Quantitative Data

The biological activity of this compound and related compounds is best understood through quantitative analysis of their inhibitory potency. The following tables summarize key quantitative data from published studies.

Table 1: Protease Inhibition by Micropeptins from Microcystis aeruginosa

| Compound | Target Protease | IC50 (µg/mL) | IC50 (µM) | Source Strain |

| This compound | Plasmin | 0.1 | ~0.102 | M. aeruginosa NIES-478[4] |

| Micropeptin 478B | Plasmin | 0.4 | ~0.408 | M. aeruginosa NIES-478[4] |

| Micropeptin 996 | Chymotrypsin | - | 0.64 | M. aeruginosa[1][2] |

| Micropeptin T2 | Plasmin | 0.1 | - | M. aeruginosa[1] |

| Micropeptin TR1058 | Chymotrypsin | - | 6.78 | Microcystis sp.[5] |

| Micropeptins C, D, E, F | Chymotrypsin | 1.1, 1.2, 1.0, 1.5 | - | M. aeruginosa NIES-100[9] |

Note: IC50 values were converted where possible for comparison. The molecular weight of this compound (C40H61N9O15SCl) is approximately 975.4 g/mol .[4]

Table 2: Specificity of this compound against Various Proteases

| Protease | Concentration Tested (µg/mL) | Inhibition Observed |

| Trypsin | 10.0 | No |

| Thrombin | 10.0 | No |

| Papain | 10.0 | No |

| Chymotrypsin | 10.0 | No |

| Elastase | 10.0 | No |

Data sourced from Ishida et al., 1997.[4]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and activity assessment of this compound from Microcystis aeruginosa.

Culturing of Microcystis aeruginosa

Microcystis aeruginosa strains, such as NIES-478, can be cultured in appropriate growth media (e.g., BG-11 or MA medium) under controlled conditions of light and temperature to achieve sufficient biomass for extraction.[8][10]

Extraction and Isolation of this compound

The following protocol is based on the methods described for the isolation of micropeptins.[1][4]

-

Biomass Harvesting and Extraction:

-

Lyophilize (freeze-dry) the cultured M. aeruginosa cells.[4]

-

Extract the dried biomass (e.g., 27.6 g) with 80% methanol in water.[4]

-

Partition the methanol extract between water and diethyl ether. The aqueous layer, containing the polar micropeptins, should be retained.[4]

-

Further extract the aqueous layer with n-butanol.[4]

-

-

Chromatographic Purification:

-

Subject the n-butanol extract to ODS (octadecylsilane) flash column chromatography.[4]

-

Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[1][4]

-

A typical mobile phase for HPLC purification is a linear gradient of aqueous acetonitrile (MeCN) containing 0.05% trifluoroacetic acid (TFA).[4]

-

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic and chemical methods.[4][11][12]

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Amino Acid Analysis and Stereochemistry Determination (Marfey's Method):

-

Hydrolyze the peptide using 6 N HCl at 110°C for 16 hours.[4]

-

Analyze the resulting amino acids using an amino acid analyzer.[4]

-

To determine the absolute configuration of the amino acids, derivatize the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).[1][4]

-

Analyze the derivatized amino acids by reversed-phase HPLC and compare their retention times with those of derivatized standard D- and L-amino acids.[1][4]

-

Protease Inhibition Assay (Plasmin)

The following is a general protocol for determining the inhibitory activity of this compound against plasmin.[4]

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate for plasmin (e.g., a chromogenic substrate), and the plasmin enzyme.

-

Add varying concentrations of the purified this compound to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Experimental Workflow for Isolation and Characterization

References

- 1. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Micropeptins from the freshwater cyanobacterium Microcystis aeruginosa (NIES-100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 11. cris.tau.ac.il [cris.tau.ac.il]

- 12. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Micropeptin 478A: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micropeptin 478A is a potent, naturally occurring cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa (strain NIES-478). As a member of the micropeptin class of compounds, it is characterized by a unique chemical architecture that imparts significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, supported by quantitative data organized for clarity and comparative analysis. This document is intended to serve as a key resource for researchers investigating novel protease inhibitors and their potential therapeutic applications.

Chemical Structure and Physicochemical Properties

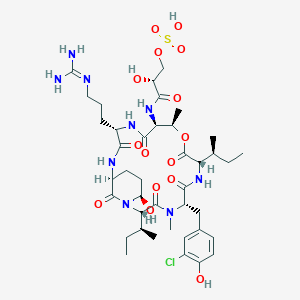

This compound is a complex cyclic depsipeptide containing several non-proteinogenic amino acids and other unique structural moieties. Its structure was elucidated through extensive 2D NMR spectroscopy and chemical degradation studies.[1]

The core structure of this compound is a cyclic peptide chain that includes an ester linkage, classifying it as a depsipeptide. The constituent units of the molecule include two molecules of isoleucine (Ile), and one molecule each of threonine (Thr), arginine (Arg), 3-chloro-N-methyltyrosine (3-chloro-N-MeTyr), and glyceric acid 3-O-sulfate.[1] A hallmark of the micropeptin class, and present in this compound, is the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), with the specific stereochemistry determined to be (3S,6R)-L-Ahp.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₁N₉O₁₅SCl | [1] |

| Molecular Weight | 975.4 g/mol (Monoisotopic) | [1] |

| Mass Spectrometry | m/z 976/978 [M+H]⁺ (FABMS) | [1] |

| Appearance | Colorless amorphous powder | [1] |

| Source Organism | Microcystis aeruginosa (NIES-478) | [1] |

Spectroscopic Data

The structural elucidation of this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific chemical shift data from the original publication is not publicly available, the methodology involved a suite of 2D NMR experiments, including COSY, HOHAHA, and HMBC, to establish the connectivity of the constituent amino acids and other structural units.[1]

Biological Activity and Mechanism of Action

This compound is distinguished by its potent and selective inhibitory activity against the serine protease plasmin.

Plasmin Inhibition

Plasmin is a critical enzyme in the fibrinolytic system, responsible for degrading fibrin blood clots. Its dysregulation is implicated in various cardiovascular diseases. This compound has been shown to be a potent inhibitor of plasmin with a half-maximal inhibitory concentration (IC₅₀) of 0.1 µg/mL.[1]

| Enzyme Target | IC₅₀ | Specificity | Source |

| Plasmin | 0.1 µg/mL | Highly specific | [1] |

| Trypsin | No inhibition at 10.0 µg/mL | - | [1] |

| Thrombin | No inhibition at 10.0 µg/mL | - | [1] |

| Papain | No inhibition at 10.0 µg/mL | - | [1] |

| Chymotrypsin | No inhibition at 10.0 µg/mL | - | [1] |

| Elastase | No inhibition at 10.0 µg/mL | - | [1] |

The high potency and specificity of this compound for plasmin make it a valuable lead compound for the development of novel antithrombotic or cardiovascular therapeutic agents.[1]

Signaling Pathways

The direct mechanism of plasmin inhibition by this compound involves binding to the active site of the enzyme, thereby blocking its proteolytic activity. As a direct enzyme inhibitor, its primary mode of action does not involve the modulation of a signaling pathway. However, by inhibiting plasmin, it can indirectly affect downstream processes that are regulated by plasmin-mediated proteolysis.

Experimental Protocols

This section details the methodologies for the isolation, purification, structural characterization, and biological evaluation of this compound, based on the original research.[1]

Isolation and Purification

The following workflow outlines the extraction and purification of this compound from Microcystis aeruginosa.

Protocol Details:

-

Extraction: Freeze-dried cells of M. aeruginosa (27.6 g) are extracted with 80% aqueous methanol.

-

Solvent Partitioning: The extract is partitioned between water and diethyl ether. The aqueous layer, containing the active compounds, is retained.

-

Secondary Extraction: The aqueous layer is further extracted with n-butanol.

-

Flash Chromatography: The resulting n-butanol extract is subjected to ODS (octadecylsilane) flash column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Fractions exhibiting plasmin inhibitory activity are pooled and purified by reversed-phase HPLC using an aqueous acetonitrile mobile phase containing 0.05% trifluoroacetic acid (TFA) to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS were used to determine the molecular formula (C₄₀H₆₁N₉O₁₅SCl). The isotopic pattern of the pseudomolecular ions at m/z 976/978 confirmed the presence of a single chlorine atom.[1]

-

NMR Spectroscopy: A suite of 2D NMR experiments (COSY, HOHAHA, HMBC) were performed on a sample dissolved in DMSO-d₆ to determine the sequence and connectivity of the amino acid and other residues.[1]

-

Amino Acid Analysis: Acid hydrolysis of the pure compound followed by amino acid analysis confirmed the presence of threonine, arginine, and two equivalents of isoleucine.[1]

-

Chemical Degradation: To confirm the structure of the Ahp moiety, a chemical degradation experiment was performed. Oxidation of this compound with pyridinium chlorochromate (PCC) on alumina, followed by acid hydrolysis, yielded glutamic acid, which was confirmed by amino acid analysis. This result is consistent with the Ahp unit being derived from a glutamate semialdehyde.[1]

Plasmin Inhibition Assay

The inhibitory activity of this compound against plasmin was determined using a chromogenic substrate-based assay.

Materials:

-

Human Plasmin

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Tris-HCl buffer (pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

96-well microplate

-

Microplate reader

General Protocol:

-

Preparation: Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

Incubation: In a 96-well plate, add a solution of human plasmin to each well. Then, add the different concentrations of this compound to the sample wells. Include a control well with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroaniline release).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound stands out as a highly potent and selective inhibitor of plasmin, a key enzyme in the cardiovascular system.[1] Its complex and unique chemical structure, derived from the cyanobacterium Microcystis aeruginosa, presents both challenges and opportunities for chemical synthesis and derivatization. The detailed methodologies provided in this guide offer a foundation for further research into this and related compounds. Future studies should focus on elucidating the precise binding mode of this compound to plasmin through co-crystallization or advanced molecular modeling. Furthermore, structure-activity relationship (SAR) studies, facilitated by semi-synthesis or total synthesis, could lead to the development of even more potent and pharmacokinetically optimized analogs for potential therapeutic use in thrombotic disorders. The continued exploration of natural products from cyanobacteria remains a promising avenue for the discovery of novel drug leads.

References

An In-Depth Technical Guide to the Natural Variants and Analogs of Micropeptin 478A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Micropeptin 478A, its known natural variants, and synthetic analogs. It delves into their structural characteristics, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a cyclic depsipeptide originally isolated from the cyanobacterium Microcystis aeruginosa (NIES-478).[1] It belongs to the larger class of micropeptins, which are characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2][3] this compound is a potent inhibitor of the serine protease plasmin, with a reported IC50 value of 0.1 µg/mL, suggesting its potential as a lead compound for the development of therapeutic agents targeting cardiovascular diseases.[1]

The structure of this compound is comprised of a cyclic core and a linear side chain. Its peptidic nature was determined through NMR spectroscopy and amino acid analysis, which revealed the presence of threonine (Thr), arginine (Arg), and two moles of isoleucine (Ile). Further analysis established the presence of a chlorinated N-methyl-tyrosine (N-MeTyr) and the characteristic Ahp moiety.[1]

Natural Variants of this compound

The structural diversity of micropeptins is vast, with over 82 variants identified to date.[4][5] These natural analogs often exhibit variations in their amino acid composition, leading to a range of biological activities. Below is a summary of some notable natural variants and their structural differences from the broader class of micropeptins, to which this compound belongs.

| Micropeptin Variant | Molecular Weight | Key Structural Features & Differences | Source Organism |

| Micropeptin 478-A | C40H61N9O15SCl | Contains Thr, Arg, 2x Ile, Chloro N-MeTyr, Ahp, Glyceric acid sulfate. | Microcystis aeruginosa (NIES-478)[1] |

| Micropeptin 996 | 996 Da | Contains Val, N-Me-Phe, Phe, Ahp, Homotyrosine, Thr, Gln, Butyric acid.[5] | Microcystis aeruginosa (UTEX LB2386) |

| Micropeptin 982 | 982 Da | Similar to Micropeptin 996, but with Tyrosine instead of Homotyrosine.[3] | Cyanobacterial Bloom |

| Micropeptin 957 | 957 Da | Contains Val, N-Me-Trp, Phe, Ahp, Val, Thr, Gln, Butyric acid.[3] | Cyanobacterial Bloom |

| Micropeptin KB928 | 929.5 Da | Contains Ahp, Lys, Val, Tyr, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB956 | 957.5 Da | Contains Ahp, Arg, Val, Tyr, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB970A | 971.5 Da | Contains Ahp, Lys, Ile, Tyr, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB970B | 971.5 Da | Contains Ahp, Arg, Leu, Tyr, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB984 | 985.5 Da | Contains Ahp, Arg, Ile, Tyr, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB970C | 971.5 Da | Contains Ahp, Lys, Val, Phe, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB1048 | 1049.6 Da | Contains Ahp, Arg, Val, Tyr, N-Me-Phe, Phe. | Microcystis spp.[6] |

| Micropeptin KB992 | 993.5 Da | Contains Ahp, Lys, Ile, Phe, N-Me-Ala, Phe. | Microcystis spp.[6] |

| Micropeptin KB1046 | 1047.6 Da | Contains Ahp, Arg, Ile, Phe, N-Me-Phe, Phe. | Microcystis spp.[6] |

Synthetic and Semi-Synthetic Analogs

The synthesis of micropeptin analogs is a key strategy for structure-activity relationship (SAR) studies and for optimizing their therapeutic potential. While specific synthetic analogs of this compound are not extensively reported in the literature, general approaches to peptide synthesis can be applied. These include solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.

Modification of the micropeptin scaffold can involve:

-

Amino Acid Substitution: Replacing specific amino acids to probe their importance for biological activity.

-

Modification of the Ahp Moiety: Altering the structure of the characteristic Ahp residue.

-

Side Chain Modification: Introducing different functional groups to the side chains of the amino acid residues.

-

Macrocycle Size Variation: Changing the size of the cyclic core.

These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Biological Activities and Quantitative Data

Micropeptins exhibit a range of biological activities, primarily as protease inhibitors. They have also been shown to possess anti-inflammatory properties.

| Compound | Target/Assay | IC50 / Activity | Reference |

| Micropeptin 478-A | Plasmin Inhibition | 0.1 µg/mL | [1] |

| Micropeptin 478-B | Plasmin Inhibition | 0.4 µg/mL | [1] |

| Micropeptin 996 | Chymotrypsin Inhibition | 0.64 µM | [5] |

| Micropeptin 996 | Anti-neuroinflammatory | 50% reduction in NOS at 1-10 µM | [4] |

| Micropeptin 982 | Anti-neuroinflammatory | 50% reduction in NOS at 1-10 µM | [4] |

| Micropeptin 957 | Anti-neuroinflammatory | 50% reduction in NOS at 1-10 µM | [4] |

| Micropeptin KB928 | Trypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB956 | Trypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB970A | Trypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB970B | Trypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB984 | Trypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB970C | Trypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB1048 | Trypsin & Chymotrypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB992 | Chymotrypsin Inhibition | Sub-µM | [6] |

| Micropeptin KB1046 | Chymotrypsin Inhibition | Sub-µM | [6] |

Experimental Protocols

Isolation and Purification of Micropeptins

A general protocol for the isolation of micropeptins from cyanobacterial biomass involves the following steps:

-

Extraction: Freeze-dried cyanobacterial cells are extracted with a solvent mixture, typically 80% methanol in water.

-

Solvent Partitioning: The aqueous methanol extract is partitioned against a nonpolar solvent like diethyl ether to remove lipids. The aqueous layer, containing the peptides, is then extracted with a moderately polar solvent such as n-butanol.

-

Chromatography:

-

Initial Fractionation: The n-butanol extract is subjected to open column chromatography on a reversed-phase material (e.g., ODS) to provide crude fractions.

-

High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid.[4]

-

Protease Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the protease inhibitory activity of micropeptin variants. Specific parameters will vary depending on the target protease.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the specific protease (e.g., Tris-HCl for trypsin and chymotrypsin).

-

Enzyme Solution: Dissolve the protease in the assay buffer to a final concentration that gives a linear rate of substrate hydrolysis.

-

Substrate Solution: Dissolve a chromogenic or fluorogenic substrate specific for the protease in an appropriate solvent (e.g., DMSO) and then dilute in the assay buffer.

-

Inhibitor Solution: Dissolve the micropeptin analog in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, enzyme solution, and inhibitor solution (or solvent for control) to each well.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Protease Inhibition

The primary mechanism of action for many micropeptins is the inhibition of serine proteases such as plasmin, trypsin, and chymotrypsin. This inhibition is thought to be mediated by the interaction of the micropeptin's cyclic structure and specific amino acid side chains with the active site of the protease.

Anti-Inflammatory Activity

The anti-inflammatory effects of some micropeptins, such as the reduction of nitric oxide species (NOS) in microglial cells, suggest a mechanism that may be independent of their protease inhibitory activity against plasmin.[4] Bioactive peptides can exert anti-inflammatory effects through various signaling pathways. A common mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of pro-inflammatory gene expression.[7][8]

Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by micropeptin analogs.

Caption: Potential anti-inflammatory mechanism of micropeptin analogs.

Conclusion

This compound and its natural variants represent a rich source of bioactive compounds with significant potential for therapeutic applications. Their potent protease inhibitory and emerging anti-inflammatory activities make them attractive scaffolds for drug discovery and development. Further research into the synthesis of novel analogs, detailed structure-activity relationships, and a deeper understanding of their molecular mechanisms of action will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products. This guide provides a foundational resource for researchers to build upon in their exploration of micropeptins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advances in the application and mechanism of bioactive peptides in the treatment of inflammation [frontiersin.org]

The Biological Activity of Micropeptin 478A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Micropeptin 478A, a cyclic depsipeptide of cyanobacterial origin. Micropeptins, as a class of compounds, are recognized for their potent protease inhibitory activities and are under investigation for a range of therapeutic applications, including anti-inflammatory and anticancer roles.[1][2] This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Core Biological Activity: Protease Inhibition

This compound and its analogs are primarily characterized as inhibitors of serine proteases.[3] The core mechanism of action involves the interaction of the micropeptin structure with the active site of these enzymes, leading to a reduction or complete blockage of their catalytic activity. This inhibitory action is of significant interest in drug development, as proteases are implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and tumor metastasis.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound and related micropeptins has been quantified against several serine proteases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Compound | Target Protease | IC50 Value | Reference |

| Micropeptin 478-A | Plasmin | Potent Inhibition | [3] |

| Micropeptin 478-B | Plasmin | Potent Inhibition | [3] |

| Micropeptin 90 | Plasmin | 0.1 µg/mL | [3] |

| Micropeptin 90 | Trypsin | 2.0 µg/mL | [3] |

| Micropeptin 996 | Chymotrypsin | 0.64 µM | [4][5] |

| Micropeptin T2 | Plasmin | 0.1 µg/mL | [4][5] |

| Micropeptin T-20 | Chymotrypsin | 2.5 nM | [6] |

| Micropeptin KB928 | Trypsin | Sub-µM | [7] |

| Micropeptin KB956 | Trypsin | Sub-µM | [7] |

| Micropeptin KB970A | Trypsin | Sub-µM | [7] |

| Micropeptin KB970B | Trypsin | Sub-µM | [7] |

| Micropeptin KB984 | Trypsin | Sub-µM | [7] |

| Micropeptin KB970C | Trypsin | Sub-µM | [7] |

| Micropeptin KB1048 | Trypsin | Sub-µM | [7] |

| Micropeptin KB1048 | Chymotrypsin | Sub-µM | [7] |

| Micropeptin KB992 | Chymotrypsin | Sub-µM | [7] |

| Micropeptin KB1046 | Chymotrypsin | Sub-µM | [7] |

Note: "Potent Inhibition" for Micropeptin 478-A and -B is stated in the literature, but a specific IC50 value was not provided in the available search results.

Anti-Neuroinflammatory Activity

Recent studies have highlighted the potential of micropeptins in modulating neuroinflammatory processes. Certain micropeptins have been shown to reduce nitric oxide synthase (NOS) in BV-2 microglial cells stimulated by bacterial lipopolysaccharide (LPS).[4] This suggests a mechanism of action that could be relevant for the development of therapeutics for neurodegenerative diseases and neuropathic pain.[4] For instance, some micropeptins demonstrated a 50% reduction in inflammation at concentrations between 1 and 10 µM in BV-2 cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments based on available literature.

Protocol 1: Serine Protease Inhibition Assay (General)

This protocol outlines a general procedure for determining the inhibitory activity of micropeptins against serine proteases like trypsin and chymotrypsin.

Materials:

-

96-well microtiter plates

-

Spectrophotometer or plate reader capable of measuring absorbance at 405 nm

-

Serine protease (e.g., Trypsin, Chymotrypsin) solution (1 mg/mL in appropriate buffer)

-

Chromogenic substrate (e.g., Benzoyl-L-arginine-p-nitroanilide hydrochloride (BAPNA) for trypsin; Suc-Gly-Gly-phenylalanine-p-nitroanilide (SGGPNA) for chymotrypsin) dissolved at 1 mg/mL.

-

Tris buffer (pH 7.5-8.0)

-

This compound stock solution (in DMSO)

-

DMSO (as a vehicle control)

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add 100 µL of Tris buffer to each well.

-

Add 10 µL of the enzyme solution to each well, except for the substrate control wells.

-

Add 10 µL of the this compound dilution or DMSO (for control) to the respective wells.

-

Incubate the plate at 37°C for 5-20 minutes.

-

Initiate the reaction by adding 100 µL of the substrate solution to each well.

-

Immediately place the plate in the spectrophotometer and measure the kinetic change in absorbance at 405 nm over 30 minutes.

-

The rate of substrate hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Anti-Neuroinflammatory Activity Assay in BV-2 Microglial Cells

This protocol describes the assessment of the anti-inflammatory effects of micropeptins using the Griess assay to measure nitric oxide production.

Materials:

-

BV-2 mouse microglial cells

-

DMEM/F-12 cell culture media

-

96-well cell culture plates

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent System

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 100,000 cells/mL and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS).

-

Incubate the cells for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Perform the Griess assay on the supernatant according to the manufacturer's instructions to quantify the amount of nitrite, a stable product of nitric oxide.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of reduction in nitric oxide production for each concentration of this compound compared to the LPS-stimulated control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound.

References

- 1. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 | MDPI [mdpi.com]

- 7. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the Potent Anti-fibrinolytic Activity of Micropeptin 478A: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – In the intricate world of biochemical regulation, the discovery of novel enzyme inhibitors marks a significant leap forward in therapeutic development. This technical guide delves into the mechanism of action of Micropeptin 478A, a potent plasmin inhibitor isolated from the cyanobacterium Microcystis aeruginosa. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

This compound, a cyclic depsipeptide, has demonstrated significant inhibitory activity against plasmin, a key serine protease involved in the fibrinolytic system responsible for the breakdown of fibrin clots. Understanding its mechanism of action is crucial for harnessing its therapeutic potential in conditions characterized by excessive fibrinolysis.

Quantitative Inhibitory Data

The inhibitory potency of this compound against plasmin has been quantitatively assessed, providing key insights into its efficacy. The following table summarizes the available data, facilitating a clear comparison of its activity.

| Compound | Target Enzyme | IC50 (µg/mL) | Molar Concentration (µM) for IC50 | Source |

| This compound | Plasmin | 1.8 | 1.84 | [1] |

| Micropeptin 478B | Plasmin | 1.9 | 1.95 | [1] |

Core Mechanism of Action

This compound functions as a competitive inhibitor of plasmin. The structural characteristics of this cyclic peptide, particularly the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, are thought to play a crucial role in its interaction with the active site of serine proteases like plasmin. The inhibitor likely mimics the natural substrate of plasmin, binding to the enzyme's active site and preventing the binding and subsequent cleavage of fibrin.

Experimental Protocols

The determination of the inhibitory activity of this compound against plasmin involves a standardized enzymatic assay. The following protocol outlines the key steps for a fluorometric plasmin inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human plasmin.

Materials:

-

Human Plasmin (Enzyme)

-

Fluorogenic Plasmin Substrate (e.g., AMC-based peptide substrate)

-

This compound (Test Inhibitor)

-

Aprotinin (Positive Control Inhibitor)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission = 360/450 nm)

-

Incubator (37°C)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations.

-

Prepare working solutions of human plasmin and the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to designated wells:

-

Blank wells: Assay Buffer only.

-

Enzyme Control wells: Human plasmin solution and Assay Buffer.

-

Inhibitor Control wells: Human plasmin solution and a known concentration of Aprotinin.

-

Test Inhibitor wells: Human plasmin solution and the various dilutions of this compound.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the inhibitor.

-

-

Enzymatic Reaction Initiation:

-

Add the fluorogenic plasmin substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Ex/Em = 360/450 nm) in a kinetic mode at 37°C, recording data every 2-3 minutes for a duration of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (enzyme activity) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the enzyme activity in the presence of the inhibitor to the activity of the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed inhibitory mechanism and the experimental workflow.

References

The Ecological Significance of Micropeptins in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria, prolific producers of a vast array of secondary metabolites, synthesize a class of cyclic depsipeptides known as micropeptins. These compounds exhibit a significant ecological role, primarily through their potent inhibition of serine proteases. This activity underpins their function as defensive agents against grazing pressure from zooplankton and as allelochemicals in interspecies competition. This technical guide provides an in-depth exploration of the ecological functions of micropeptins, detailing their biosynthesis, mechanism of action, and the experimental methodologies used to elucidate their roles. Quantitative data on their inhibitory activities are presented, alongside detailed protocols for their extraction, purification, and bioactivity assessment. Furthermore, this guide utilizes graphical representations to illustrate key biosynthetic and experimental pathways, offering a comprehensive resource for researchers in natural products chemistry, chemical ecology, and pharmacology.

Introduction

Cyanobacterial blooms, a growing global concern, are often associated with the production of toxins. Beyond the well-studied microcystins, cyanobacteria produce a diverse suite of bioactive peptides, including the micropeptin family.[1][2] Micropeptins are cyclic depsipeptides characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit.[1][3] Their primary recognized biological activity is the potent and often specific inhibition of serine proteases, such as trypsin and chymotrypsin.[4][5] This inhibitory action is central to their ecological significance, influencing aquatic food webs and microbial community dynamics.

This guide delves into the multifaceted ecological roles of micropeptins, focusing on their function as:

-

Grazing Deterrents: By inhibiting digestive proteases in zooplankton, micropeptins can reduce predation pressure on cyanobacterial populations.[6]

-

Allelochemicals: Micropeptins can inhibit the growth of competing microorganisms, including other algae and bacteria, thereby providing a competitive advantage to the producing cyanobacterium.[7]

The potential of micropeptins extends beyond their ecological functions, with growing interest in their application as therapeutic agents, particularly as anti-inflammatory and anti-cancer drugs.[8]

Biosynthesis of Micropeptins

Micropeptins are synthesized via non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptide chain in a modular fashion, allowing for the incorporation of non-proteinogenic amino acids and modifications that contribute to the vast structural diversity of micropeptins.[9]

The biosynthesis process can be summarized in the following key steps:

-

Activation: Adenylation (A) domains within the NRPS modules select and activate specific amino acids as aminoacyl adenylates.

-

Thiolation: The activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain.

-

Elongation: Condensation (C) domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T domains.

-

Modification: Additional enzymatic domains can introduce modifications such as epimerization, methylation, and cyclization.

-

Termination: A thioesterase (TE) domain typically catalyzes the release and cyclization of the final peptide product.

Mechanism of Action: Protease Inhibition

The primary mechanism through which micropeptins exert their ecological effects is the inhibition of serine proteases. These enzymes play crucial roles in the digestion of proteins in grazers and in various physiological processes in other organisms.

The inhibitory activity of micropeptins is largely attributed to the Ahp (3-amino-6-hydroxy-2-piperidone) residue, which mimics the transition state of the peptide bond cleavage by the protease. The side chains of the other amino acid residues in the micropeptin molecule contribute to the specificity and potency of inhibition by interacting with the substrate-binding pockets of the target protease.[5]

Quantitative Data: Protease Inhibition by Micropeptins

The potency of micropeptins as protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of micropeptins against various serine proteases.

| Micropeptin | Target Protease | IC50 (µM) | Source Organism | Reference |

| Micropeptin 982 (l-allo-Thr) | Chymotrypsin | ~1.0 | Cyanobacterial Bloom | [7] |

| Micropeptin 982 (l-allo-Thr) | Neutrophil Elastase | 0.12 | Cyanobacterial Bloom | [7] |

| Micropeptin 996 | Chymotrypsin | 0.64 | Microcystis aeruginosa | [10] |

| Micropeptin 996 | Neutrophil Elastase | 0.83 | Cyanobacterial Bloom | [7] |

| Micropeptin T2 | Plasmin | 0.1 µg/mL | Microcystis aeruginosa | [10] |

| Micropeptin TR1058 | Chymotrypsin | 6.78 | Microcystis sp. | [4] |

| Aeruginosin TR642 | Trypsin | 3.80 | Microcystis sp. | [4] |

| Aeruginosin TR642 | Thrombin | 0.85 | Microcystis sp. | [4] |

| Micropeptin HU1069 | Trypsin | 0.7 | Microcystis aeruginosa | [11] |

| Micropeptin HU989 | Trypsin | 1.2 | Microcystis aeruginosa | [11] |

| Micropeptin HU1021 | Trypsin | 0.9 | Microcystis aeruginosa | [11] |

| Micropeptin HU1041 | Trypsin | 5.2 | Microcystis aeruginosa | [11] |

| Micropeptin HU975 | Trypsin | 2.1 | Microcystis aeruginosa | [11] |

| Micropeptin HU895A | Trypsin | 1.8 | Microcystis aeruginosa | [11] |

| Micropeptin HU909 | Trypsin | 1.5 | Microcystis aeruginosa | [11] |

| Micropeptin HU895B | Trypsin | 2.4 | Microcystis aeruginosa | [11] |

| Micropeptin 478-A | Trypsin | 1.1 | Microcystis aeruginosa | [11] |

| Micropeptin 478-B | Trypsin | 1.0 | Microcystis aeruginosa | [11] |

| Cyanopeptolin 1020 | Trypsin | LC50: 8.8 | Microcystis | [11] |

| Cyanopeptolin 954 | Serine Proteases | 0.045 | Microcystis | [11] |

| Micropeptin T-20 | Chymotrypsin | 0.0025 | Freshwater Dam | [11] |

Experimental Protocols

A generalized workflow for the investigation of micropeptins is outlined below. Detailed protocols for each key stage follow.

Micropeptin Extraction and Purification

Objective: To isolate pure micropeptins from cyanobacterial biomass for structural elucidation and bioactivity testing.

Materials:

-

Lyophilized cyanobacterial cells

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH2Cl2)

-

C18 solid-phase extraction (SPE) cartridges

-

Reversed-phase C18 HPLC column (preparative and analytical)

-

Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

-

Water with 0.1% TFA

Procedure:

-

Extraction: a. Suspend lyophilized cyanobacterial cells in 80% aqueous MeOH. b. Stir the suspension for 24 hours at room temperature. c. Centrifuge to pellet cell debris and collect the supernatant. d. Repeat the extraction of the pellet twice more. e. Pool the supernatants and concentrate under reduced pressure to remove MeOH.

-

Solvent Partitioning: a. Partition the resulting aqueous extract against an equal volume of CH2Cl2 to remove nonpolar compounds. b. Discard the CH2Cl2 layer and repeat the partitioning two more times.

-

Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with MeOH followed by water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with water to remove salts. d. Elute the micropeptins with a stepwise gradient of increasing MeOH concentration (e.g., 20%, 40%, 60%, 80%, 100%).

-

Preparative HPLC: a. Subject the micropeptin-containing fractions from SPE to preparative reversed-phase HPLC. b. Use a linear gradient of ACN in water (both with 0.1% TFA). c. Collect fractions corresponding to individual peaks.

-

Purity Analysis: a. Assess the purity of the isolated fractions by analytical HPLC. b. Lyophilize the pure micropeptin fractions.

Protease Inhibition Assay

Objective: To determine the IC50 value of a purified micropeptin against a specific serine protease.

Materials:

-

Purified micropeptin

-

Target protease (e.g., trypsin, chymotrypsin)

-

Chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

DMSO

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the micropeptin in DMSO.

-

Create a serial dilution of the micropeptin in the assay buffer.

-

In a 96-well plate, add the protease solution to each well.

-

Add the micropeptin dilutions to the respective wells (include a control with DMSO only).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each micropeptin concentration.

-

Plot the percentage of inhibition against the logarithm of the micropeptin concentration and fit the data to a dose-response curve to determine the IC50 value.

Zooplankton Grazing Assay

Objective: To evaluate the effect of micropeptins on the feeding behavior of zooplankton.

Materials:

-

Live zooplankton culture (e.g., Daphnia magna)

-

Micropeptin-producing cyanobacterial culture

-

Non-toxic algal culture (as a control food source)

-

Experimental vessels

-

Microscope and counting slide

Procedure:

-

Acclimate the zooplankton to the experimental conditions.

-

Set up experimental vessels with a known density of the cyanobacterial or control algal culture.

-

For experiments with purified compounds, add the micropeptin at various concentrations to vessels containing the control algae.

-

Introduce a known number of zooplankton to each vessel.

-

Include controls without zooplankton to monitor algal growth.

-

Incubate for a defined period (e.g., 24 hours) under controlled light and temperature.

-

At the end of the incubation, determine the final concentration of algae in each vessel.

-

Calculate the grazing rate as the difference in algal concentration between the start and end of the experiment, corrected for algal growth in the controls.

Allelochemical Bioassay

Objective: To assess the inhibitory effect of micropeptins on the growth of competing microorganisms.

Materials:

-

Culture of a target microorganism (e.g., a green alga or another bacterium)

-

Purified micropeptin or cell-free filtrate from a cyanobacterial culture

-

Culture medium for the target organism

-

Multi-well plates or culture flasks

-

Spectrophotometer or fluorometer

Procedure:

-

Inoculate the culture medium with the target microorganism.

-

Add different concentrations of the purified micropeptin or the cell-free filtrate to the cultures.

-

Include a control culture without any additions.

-

Incubate under optimal growth conditions for the target organism.

-

Monitor the growth of the target organism over several days by measuring optical density or chlorophyll fluorescence.

-

Compare the growth curves of the treated cultures to the control to determine the extent of growth inhibition.

Conclusion

Micropeptins represent a structurally diverse and biologically active class of cyanobacterial secondary metabolites. Their potent protease inhibitory activity establishes their significant ecological roles as grazing deterrents and allelochemicals, thereby influencing the structure and dynamics of aquatic ecosystems. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the ecological functions and potential biotechnological applications of these fascinating natural products. A deeper understanding of the biosynthesis, regulation, and environmental fate of micropeptins will be crucial for predicting the impacts of cyanobacterial blooms and for harnessing their potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Protistal Grazers Increase Grazing on Unicellular Cyanobacteria Diazotroph at Night [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of microcystins in cyanobacterial blooms by solid-phase microextraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease inhibitors from a water bloom of the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Micropeptin Class of Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

The micropeptin class of cyclic peptides, primarily produced by cyanobacteria, represents a diverse and growing family of natural products with significant biological activities. Their potent protease inhibition and emerging anti-inflammatory properties have positioned them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the core characteristics of micropeptins, including their biological activities, the methodologies used to study them, and the signaling pathways they modulate.

Core Structural Features and Biological Activity

Micropeptins are cyclic depsipeptides, characterized by a ring structure containing both amino and hydroxy acids. A key structural feature of many micropeptins is the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). Variations in the amino acid composition and sequence within the cyclic core and the side chain contribute to the vast diversity and selective bioactivity of this peptide class.

The most well-documented biological activity of micropeptins is the inhibition of serine proteases, such as chymotrypsin, trypsin, and elastase.[1][2][3] This inhibitory action is often potent and selective, depending on the specific amino acid residues within the micropeptin structure. More recently, micropeptins have demonstrated significant anti-neuroinflammatory activity, primarily through the reduction of nitric oxide (NO) production in activated microglial cells.[4][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the protease inhibition and anti-inflammatory activities of various micropeptins, providing a comparative overview for researchers.

Table 1: Protease Inhibition by Micropeptins

| Micropeptin | Target Protease | IC50 (µM) |

| Micropeptin 996 | Chymotrypsin | 0.64[4] |

| Micropeptin 982 (l-allo-Thr) | Chymotrypsin | ~1[6] |

| Micropeptin 982 (l-allo-Thr) | Neutrophil Elastase | 0.12 ± 0.002[6] |

| Micropeptin 996 | Neutrophil Elastase | 0.83 ± 0.02[6] |

| Micropeptin 982 (d-Gln) | Neutrophil Elastase | 1.4 ± 0.15[6] |

| Micropeptin 996 (d-Gln) | Neutrophil Elastase | 0.84 ± 0.12[6] |

| Micropeptin T2 | Plasmin | 0.1 µg/mL[4] |

| Micropeptin T1 | Plasmin | > 100 µg/mL[4] |

| Micropeptin TR1058 | Chymotrypsin | 6.78[1] |

| Micropeptin KR1030 | Chymotrypsin | 13.9[1] |

| Micropeptin KR1030 | Elastase | 28.0[1] |

| Cyanopeptolin 1027 | Chymotrypsin | 0.26[3] |

| Cyanopeptolin 985 | Chymotrypsin | 0.26[3] |

| Cyanopeptolins-Arg² | Trypsin | 0.24–0.26[3] |

| Cyanopeptolins-Arg² | Chymotrypsin | 3.1–3.8[3] |

| Micropeptins 88-A, 88-C to 88-F | Chymotrypsin | 0.4–10.0 µg/mL[2] |

Table 2: Anti-inflammatory Activity of Micropeptins in LPS-Stimulated BV-2 Murine Microglial Cells

| Micropeptin | Concentration (µM) | Effect |

| Micropeptin 982 | 0.1 - 10 | Significant reduction in Nitric Oxide (NO) production[4][5] |

| Micropeptin 957 | 0.1 - 10 | Significant reduction in Nitric Oxide (NO) production[5] |

| Micropeptin 996 | 0.1 - 10 | Significant reduction in Nitric Oxide (NO) production[4][5] |

| Micropeptins (general) | 1 - 10 | ~50% reduction in inflammation[5][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of micropeptin bioactivity. The following sections outline the key experimental protocols cited in the literature.

Chymotrypsin Inhibition Assay

This assay measures the ability of a micropeptin to inhibit the enzymatic activity of chymotrypsin, a serine protease.

Materials:

-

α-chymotrypsin from bovine pancreas

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8 at 25°C)

-

Methanol

-

Calcium chloride (CaCl2) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 mM)

-

Micropeptin sample dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 256 nm

-

Thermostatted cuvette holder

Procedure:

-

Reagent Preparation:

-

Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.

-

Prepare the BTEE substrate solution in a mixture of methanol and water.

-

Prepare the CaCl2 and HCl solutions.

-

Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. Immediately before use, dilute the enzyme stock to the desired working concentration (e.g., 2-5 units/mL) in cold HCl solution.

-

-

Assay Reaction:

-

In a 3.00 mL cuvette, combine the Tris-HCl buffer, BTEE solution, and CaCl2 solution.

-

Mix the contents by inversion and allow the mixture to equilibrate to 25°C in the spectrophotometer.

-

Record the blank rate by measuring the increase in absorbance at 256 nm for approximately 5 minutes.

-

To the test cuvettes, add the desired concentration of the micropeptin inhibitor.

-

Initiate the enzymatic reaction by adding the diluted α-chymotrypsin solution.

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA256/minute) from the initial linear portion of the curve for both the control (no inhibitor) and the test samples.

-

Calculate the percent inhibition for each concentration of the micropeptin.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay quantifies the anti-inflammatory effect of micropeptins by measuring the reduction of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. NO is a key inflammatory mediator, and its level in the cell culture supernatant is an indicator of the inflammatory response.

Materials:

-

BV-2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Micropeptin samples

-

Griess Reagent (containing 0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, 1% sulfanilamide, and 5% phosphoric acid)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Culture and Seeding:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the BV-2 cells into 96-well plates at an optimal density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Cell Treatment:

-

Pre-treat the cells with various concentrations of the micropeptin samples for a specified period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (cells only) and a positive control group (cells with LPS only).

-

Incubate the plates for 24-48 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After the incubation period, collect the cell culture supernatant from each well.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess Reagent.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO production inhibition by the micropeptin compared to the LPS-stimulated control.

-

If applicable, calculate the IC50 value for the inhibition of NO production.

-

Signaling Pathways

Understanding the molecular mechanisms by which micropeptins exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate the key signaling pathway involved in neuroinflammation and a proposed mechanism for the anti-inflammatory action of micropeptins.

Figure 1: LPS-Induced Pro-inflammatory Signaling Pathway in BV-2 Microglial Cells.

Figure 2: Proposed Mechanism of Anti-inflammatory Action of Micropeptins.

The diagram in Figure 1 illustrates the well-established lipopolysaccharide (LPS)-induced pro-inflammatory signaling pathway in BV-2 microglial cells. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells. This binding initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of the transcription factor NF-κB into the nucleus. In the nucleus, NF-κB binds to the promoter region of pro-inflammatory genes, including the gene for inducible nitric oxide synthase (iNOS). The resulting iNOS protein produces high levels of nitric oxide (NO), a key mediator of neuroinflammation.

Figure 2 proposes a potential mechanism for the anti-inflammatory action of micropeptins. Based on the consistent observation that micropeptins reduce NO production in LPS-stimulated BV-2 cells, it is hypothesized that they may interfere with the expression or activity of iNOS. This inhibition of iNOS would lead to a decrease in NO levels and a subsequent reduction in the overall inflammatory response. Further research is required to elucidate the precise molecular target of micropeptins within this pathway.

Conclusion and Future Directions

The micropeptin class of cyclic peptides continues to be a fertile ground for the discovery of novel bioactive compounds. Their potent and often selective protease inhibition, coupled with their promising anti-inflammatory properties, makes them attractive candidates for further investigation and development in the pharmaceutical industry. The methodologies outlined in this guide provide a framework for the consistent and comparable evaluation of new micropeptin analogues. Future research should focus on elucidating the precise molecular mechanisms underlying their anti-inflammatory effects, expanding the structure-activity relationship studies to a wider range of proteases and inflammatory targets, and optimizing their pharmacokinetic properties for potential therapeutic applications. The use of advanced structural elucidation techniques and in vivo models will be critical in advancing our understanding and harnessing the full therapeutic potential of this fascinating class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New Micropeptins with Anti-Neuroinflammatory Activity Isolated from a Cyanobacterial Bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Micropeptin 478A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Micropeptin 478A, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the structural characterization and analytical methodologies related to this potent plasmin inhibitor.

Chemical Structure and Properties

This compound is a complex peptide derivative with the molecular formula C40H61N9O15SCl.[1] Its structure is characterized by a cyclic peptide core and includes several unique non-proteinogenic amino acid residues, such as 3-amino-6-hydroxy-2-piperidone (Ahp), 3-chloro-N-MeTyr, and a glyceric acid 3-O-sulfate moiety.[1]

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the characterization of this compound. The following table summarizes the key mass-to-charge ratio (m/z) values obtained.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M + H]⁺ | 976/978 |

| [M - SO₃ + H]⁺ | 896/898 |

M denotes the parent molecule.

Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)

The mass spectral data for this compound was acquired using Fast Atom Bombardment (FAB) mass spectrometry.

-

Sample Preparation: The purified peptide is dissolved in a suitable liquid matrix of low volatility, typically glycerol or thioglycerol.

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms, such as xenon. This process sputters the sample molecules from the matrix into the gas phase, where they are ionized, primarily through protonation.

-

Analysis: The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio. For this compound, the presence of chlorine results in a characteristic isotopic pattern with peaks separated by 2 m/z units ([M+H]⁺ at 976 and 978).

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structure of this compound was elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HOHAHA, HMBC, and NOESY) NMR experiments. The following tables present the ¹H and ¹³C chemical shift assignments.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Thr | |||

| NH | 8.15 | d | 8.4 |

| α-H | 4.40 | m | |

| β-H | 4.25 | m | |

| γ-CH₃ | 1.20 | d | 6.3 |

| Ile-1 | |||

| NH | 8.20 | d | 8.7 |

| α-H | 4.40 | m | |

| β-H | 1.95 | m | |

| γ-CH₂ | 1.45, 1.15 | m | |

| γ-CH₃ | 0.90 | d | 6.9 |

| δ-CH₃ | 0.85 | t | 7.2 |

| 3-chloro-N-MeTyr | |||

| N-CH₃ | 3.10 | s | |

| α-H | 5.25 | dd | 10.2, 4.8 |

| β-H | 3.20, 3.05 | m | |

| 2',6'-H | 7.20 | d | 8.4 |

| 5'-H | 6.95 | d | 8.4 |

| Ahp | |||

| NH | 7.27 | d | 3.3 |

| 3-H | 4.45 | m | |

| 4-H | 2.62, 1.74 | m | |

| 5-H | 1.90, 1.76 | m | |

| 6-H | 4.92 | m | |

| OH | 6.04 | d | 4.8 |

| Arg | |||

| NH | 8.35 | d | 8.1 |

| α-H | 4.30 | m | |

| β-H | 1.85, 1.70 | m | |

| γ-H | 1.60 | m | |

| δ-H | 3.20 | m | |

| Ile-2 | |||

| NH | 7.90 | d | 9.0 |

| α-H | 4.20 | m | |

| β-H | 1.90 | m | |

| γ-CH₂ | 1.40, 1.10 | m | |

| γ-CH₃ | 0.88 | d | 6.6 |

| δ-CH₃ | 0.82 | t | 7.5 |

| Glyceric acid sulfate | |||

| 2-H | 4.72 | m | |

| 3-H | 4.55, 4.45 | m |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Thr | |

| C=O | 171.5 |

| α-C | 59.5 |

| β-C | 67.8 |

| γ-C | 20.1 |

| Ile-1 | |

| C=O | 172.0 |

| α-C | 58.0 |

| β-C | 37.5 |

| γ-C (CH₂) | 25.0 |

| γ-C (CH₃) | 15.8 |

| δ-C | 11.5 |

| 3-chloro-N-MeTyr | |

| C=O | 170.5 |

| N-CH₃ | 32.5 |

| α-C | 60.0 |

| β-C | 36.0 |

| 1'-C | 129.0 |

| 2',6'-C | 130.5 |

| 3'-C | 125.0 |

| 4'-C | 155.0 |

| 5'-C | 116.0 |

| Ahp | |

| C=O | 169.2 |

| 3-C | 55.0 |

| 4-C | 28.0 |

| 5-C | 22.0 |

| 6-C | 73.9 |

| Arg | |

| C=O | 172.5 |

| α-C | 53.5 |

| β-C | 29.0 |

| γ-C | 25.5 |

| δ-C | 41.0 |

| Guanidino-C | 157.0 |

| Ile-2 | |

| C=O | 173.0 |

| α-C | 58.5 |

| β-C | 37.0 |

| γ-C (CH₂) | 24.5 |

| γ-C (CH₃) | 15.5 |

| δ-C | 11.0 |

| Glyceric acid sulfate | |

| C=O | 175.0 |

| 2-C | 74.5 |